molecular formula C13H17NO4 B023696 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester CAS No. 473436-50-9

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Numéro de catalogue: B023696
Numéro CAS: 473436-50-9
Poids moléculaire: 251.28 g/mol
Clé InChI: VNESYKAPWPTFDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester (CAS: 473436-50-9) is a piperidine derivative with a phenylmethyl ester group and two hydroxyl substituents on the piperidine ring. Its molecular formula is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol and a density of 1.324 g/cm³ . The compound is available in ≥95% purity and is stored at +2 to +8°C due to its sensitivity. Key hazards include skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) . It is primarily used in biomedical research, as indicated by its distribution through specialized suppliers like Carl Roth and Santa Cruz Biotechnology .

Analyse Des Réactions Chimiques

Ticarpen subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Ticarpen peut être oxydé pour former divers métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans la ticarcilline.

    Substitution : Ticarpen peut subir des réactions de substitution, en particulier au niveau du cycle bêta-lactame. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Ticarpen a un large éventail d’applications de recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier les antibiotiques bêta-lactames et leurs interactions avec les enzymes bactériennes.

    Biologie : Employé dans des études microbiologiques pour comprendre les mécanismes de résistance bactérienne.

    Médecine : Utilisé dans la recherche clinique pour développer de nouveaux antibiotiques et des protocoles de traitement des infections bactériennes.

    Industrie : Appliqué dans l’industrie pharmaceutique pour la production de formulations antibiotiques

Applications De Recherche Scientifique

Organic Synthesis

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester serves as a versatile building block in organic synthesis. Its structure allows for various modifications and derivations, making it useful in the creation of more complex molecules.

  • Reagent for Synthesis: It can be employed as a reagent in the synthesis of other chemical compounds, particularly in creating piperidine derivatives that are valuable in pharmaceutical development .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications.

  • Analgesic Activity: Research indicates that derivatives of piperidine compounds may exhibit analgesic properties. The structural similarities between this compound and known analgesics suggest it could be explored for similar effects .
  • Autotaxin Inhibition: Some studies have identified piperidine derivatives as inhibitors of autotaxin, an enzyme linked to various diseases, including cancer and fibrosis. This positions this compound as a candidate for further investigation in this area .

Biochemical Applications

In biochemistry, this compound has been noted for its role as a biochemical reagent.

  • Proteomics Research: It is utilized in proteomics research to study protein interactions and modifications due to its ability to react with various biological molecules .

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing novel piperidine derivatives using this compound as a starting material demonstrated its effectiveness in yielding compounds with enhanced biological activity. The derivatives were evaluated for their analgesic properties, showing promising results that warrant further exploration.

Case Study 2: Autotaxin Inhibitor Development

Another significant study investigated the potential of piperidine derivatives as autotaxin inhibitors. The research highlighted how modifications to the this compound structure could lead to compounds with improved inhibitory activity against autotaxin, suggesting therapeutic avenues for treating fibrotic diseases.

Mécanisme D'action

Ticarpen exerce ses effets en inhibant la réticulation du peptidoglycane pendant la synthèse de la paroi cellulaire bactérienne. Cette inhibition empêche les bactéries de former une paroi cellulaire stable, ce qui conduit à la lyse cellulaire et à la mort. Les principales cibles moléculaires sont les protéines de liaison à la pénicilline (PBP) situées sur la membrane cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester are compared below with five analogous compounds, focusing on molecular properties, applications, and safety profiles.

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 473436-50-9 C₁₃H₁₇NO₄ 251.28 Piperidine, dihydroxy, phenylmethyl ester
(R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester Not provided ~C₁₆H₂₀F₂N₂O₂ ~282.8* Pyrrolidine, difluorobenzyl, methyl ester
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine, tert-Boc, phenyl
Methyl ester of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (PF-8380) 1144035-53-9 C₂₂H₂₁Cl₂N₃O₅ 478.33 Tetrahydropyridine, dichlorophenyl, methyl ester
(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid phenylmethyl ester 2012523-59-8 C₃₀H₂₈N₆O₃ 520.58 Piperidine, pyrazolopyrimidine, phenylmethyl ester
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,2,3-dihydro-2-oxo-,phenylmethyl ester 371758-73-5 Not provided 268.27 Pyrrolopyridine, oxo, phenylmethyl ester

*Calculated from synthesis data in .

Functional and Application Differences

Hydroxyl Groups vs. In contrast, PF-8380 contains dichlorophenyl groups, which improve lipophilicity and receptor-binding affinity, often seen in kinase inhibitors .

Ring Saturation and Rigidity :

  • The target compound’s fully saturated piperidine ring offers conformational stability, whereas PF-8380’s tetrahydropyridine ring introduces partial unsaturation, affecting pharmacokinetic flexibility .

Pharmaceutical Relevance: The compound from is an impurity standard for Ibrutinib, a Bruton’s tyrosine kinase inhibitor, highlighting its role in drug quality control . The target compound lacks direct therapeutic annotations but is used in foundational biochemical research .

Synthetic Intermediates :

  • The tert-butoxycarbonyl (Boc)-protected piperidine derivative (CAS 652971-20-5) serves as a key intermediate in peptide synthesis, whereas the difluorobenzyl-pyrrolidine compound () is a precursor in fluorinated drug development .

Research Findings and Industrial Relevance

  • Target Compound : Used in NMR and IR spectroscopy studies due to its well-defined hydroxyl and ester peaks .
  • PF-8380 : Demonstrated inhibitory activity against autotaxin, a therapeutic target in fibrosis and cancer .
  • Ibrutinib-Related Compound (CAS 2012523-59-8) : Critical for validating pharmaceutical manufacturing processes .

Activité Biologique

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, also known as benzyl 2,3-dihydroxypiperidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • IUPAC Name : Benzyl 2,3-dihydroxypiperidine-1-carboxylate
  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 473436-50-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its antibacterial properties, particularly against certain gram-negative bacteria. The compound functions by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics, which leads to cell lysis and death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against multidrug-resistant strains of Pseudomonas aeruginosa and Escherichia coli, making it a promising candidate for treating infections caused by these pathogens .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, structural modifications have led to compounds that inhibit the growth and migration of cancer cells in vitro. The exploration of its derivatives could pave the way for developing new anticancer therapies .

Comparative Studies

To understand the efficacy of this compound better, it is essential to compare it with similar compounds:

Compound NameActivityNotes
TicarcillinAntibacterialBroad-spectrum activity against gram-negative bacteria
CarbenicillinAntibacterialSimilar mechanism; less effective against resistant strains
PiperacillinAntibacterialEnhanced activity against resistant strains compared to ticarcillin

The unique structure of this compound may provide advantages in terms of efficacy and spectrum of activity compared to traditional antibiotics like ticarcillin and carbenicillin .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted by Souza et al. demonstrated that the compound effectively inhibited the growth of drug-resistant bacterial strains at concentrations as low as 200 µg/mL .
  • Anticancer Activity : Research on piperine derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines .
  • Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, focusing on its safety profile and therapeutic index in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. A validated protocol involves a mobile phase of methanol and a buffer solution (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to achieve optimal peak resolution . For trace analysis, LC-MS/MS with electrospray ionization (ESI) is recommended, particularly for detecting degradation products or metabolites. Ensure column compatibility with polar functional groups (e.g., C18 columns with end-capping).

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for changes in peak area and the emergence of new peaks. Pay attention to ester hydrolysis, a common degradation pathway for phenylmethyl esters, by tracking free carboxylic acid formation . For long-term storage, inert atmospheres (argon/nitrogen) and desiccants are advised to mitigate oxidation and moisture-induced degradation.

Q. What synthetic routes are reported for this compound, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via esterification of 2,3-dihydroxy-1-piperidinecarboxylic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Chiral resolution techniques, such as chiral HPLC or enzymatic catalysis, are critical for isolating the desired stereoisomer. Confirm stereochemical integrity using polarimetry or X-ray crystallography, especially if the biological activity is stereospecific .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform comparative SAR studies by synthesizing analogs with variations in hydroxyl group positioning or phenylmethyl substituents. Use in vitro models (e.g., Caco-2 cells for permeability, microsomal assays for metabolic stability) to assess absorption and clearance. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes or receptors .

Q. What mechanisms underlie the compound’s potential toxicity, and how can they be mitigated during formulation?

  • Methodological Answer : Evaluate acute toxicity via OECD Guideline 423 (fixed-dose procedure) in rodent models. For genotoxicity, conduct Ames tests and micronucleus assays. If the compound contains structural alerts (e.g., aromatic amines or ester groups linked to carcinogenicity), consider prodrug strategies or formulation with antioxidants (e.g., ascorbic acid) to reduce reactive metabolite formation .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Replicate solubility studies using standardized buffers (e.g., Phosphate Buffered Saline at pH 7.4) and control for temperature (±0.5°C). For low solubility, employ lipid-based nanoemulsions or cyclodextrin complexes. Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Discrepancies may arise from polymorphic forms; characterize crystallinity via XRD and DSC .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Optimize catalytic asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic methods (lipases for esterification). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase. For industrial-scale production, continuous flow reactors improve reproducibility and reduce racemization risks .

Q. Data Contradiction Analysis

Q. Why do reported melting points and spectral data (e.g., NMR) vary across studies?

  • Methodological Answer : Variations may stem from impurities, polymorphic forms, or solvent residues. Purify the compound via recrystallization (e.g., using ethanol/water mixtures) and recharacterize. Cross-validate spectral data with reference libraries (e.g., NIST Chemistry WebBook) and ensure NMR solvents are deuterated and free of protonated contaminants .

Q. How should researchers address discrepancies in reported biological activity across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Use positive controls (e.g., known enzyme inhibitors) to validate assay performance. Differences may arise from cell-specific metabolic pathways or off-target effects; employ CRISPR knockouts or siRNA silencing to isolate mechanisms .

Propriétés

IUPAC Name

benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNESYKAPWPTFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461672
Record name Benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473436-50-9
Record name Benzyl 2,3-dihydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
8-Hydroxy-5-oxo-1,2,3,4-tetrahydrochromeno[3,4-c]pyridine-7-carbaldehyde
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.